Cas no 61861-88-9 (3-methyl-5-nitro-1H-Indole)

3-メチル-5-ニトロ-1H-インドールは、ニトロ基とメチル基を有するインドール誘導体であり、有機合成や医薬品中間体として重要な化合物です。その分子構造は、求電子置換反応や環化反応に適した特性を示し、特にヘテロ環化合物の合成において有用です。ニトロ基の存在により、さらなる官能基変換が可能であり、医薬品開発や材料科学における中間体としての応用が期待されます。高い純度と安定性を備えており、実験室規模から工業生産まで幅広く利用可能です。

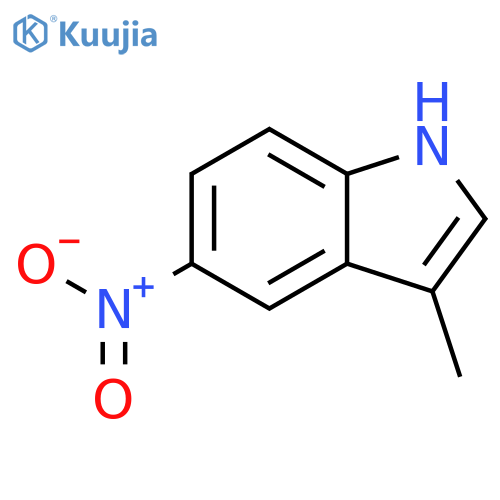

3-methyl-5-nitro-1H-Indole structure

商品名:3-methyl-5-nitro-1H-Indole

3-methyl-5-nitro-1H-Indole 化学的及び物理的性質

名前と識別子

-

- 3-methyl-5-nitro-1H-Indole

- 3-Hydroxy-4-nitro (1H)indazole

- 3-HYDROXY-4-NITRO-1H-INDAZOLE

- 3-Methyl-5-nitro-indol

- 3-methyl-5-nitroindole

- 3-methyl-5-nitro-indole

- 4-nitro-1,2-dihydro-indazol-3-one

- 4-Nitro-1H-indazol-3-ol

- 5-Nitro-3-indazolinon

- 5-nitro-3-methylindole

- AG-G-92653

- AK139882

- CTK5D8786

- SureCN1610805

- 3-Methyl-5-nitro-1H-indole #

- AT22651

- AKOS028111550

- 1H-Indole, 3-methyl-5-nitro-

- A936794

- SY199512

- Z1255379380

- CS-0415942

- 61861-88-9

- (3-methyl-1H-indol-5-yl)azinic acid

- SCHEMBL3298386

- EN300-202716

- DTXSID701346890

- PS-16869

- SB14930

- MFCD00277073

- Q63409493

-

- MDL: MFCD00277073

- インチ: InChI=1S/C9H8N2O2/c1-6-5-10-9-3-2-7(11(12)13)4-8(6)9/h2-5,10H,1H3

- InChIKey: LPFQDJBJGFUMRG-UHFFFAOYSA-N

- ほほえんだ: CC1=CNC2=C1C=C(C=C2)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 176.05864

- どういたいしつりょう: 176.058577502g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 214

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 61.6Ų

じっけんとくせい

- PSA: 58.93

3-methyl-5-nitro-1H-Indole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-338756-0.25g |

3-methyl-5-nitro-1H-indole |

61861-88-9 | 95% | 0.25g |

$494.0 | 2023-02-23 | |

| Enamine | EN300-338756-10.0g |

3-methyl-5-nitro-1H-indole |

61861-88-9 | 95% | 10.0g |

$4299.0 | 2023-02-23 | |

| eNovation Chemicals LLC | Y1053171-5G |

3-methyl-5-nitro-1H-indole |

61861-88-9 | 97% | 5g |

$555 | 2024-07-21 | |

| eNovation Chemicals LLC | Y1053171-10G |

3-methyl-5-nitro-1H-indole |

61861-88-9 | 97% | 10g |

$930 | 2024-07-21 | |

| Enamine | EN300-338756-0.05g |

3-methyl-5-nitro-1H-indole |

61861-88-9 | 95% | 0.05g |

$232.0 | 2023-02-23 | |

| Enamine | EN300-338756-5.0g |

3-methyl-5-nitro-1H-indole |

61861-88-9 | 95% | 5.0g |

$2900.0 | 2023-02-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2069-1G |

3-methyl-5-nitro-1H-indole |

61861-88-9 | 97% | 1g |

¥ 1,980.00 | 2023-04-07 | |

| TRC | B498478-100mg |

3-methyl-5-nitro-1H-indole |

61861-88-9 | 100mg |

$ 320.00 | 2022-06-07 | ||

| Enamine | EN300-202716-1.0g |

3-methyl-5-nitro-1H-indole |

61861-88-9 | 95% | 1g |

$999.0 | 2023-05-24 | |

| Enamine | EN300-202716-5.0g |

3-methyl-5-nitro-1H-indole |

61861-88-9 | 95% | 5g |

$2900.0 | 2023-05-24 |

3-methyl-5-nitro-1H-Indole 関連文献

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

61861-88-9 (3-methyl-5-nitro-1H-Indole) 関連製品

- 133053-76-6(3-Methyl-6-nitro-1H-indole)

- 134271-94-6(3-methyl-4-nitro-1h-indole)

- 165250-69-1(4-Methyl-5-nitro-1H-indole)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 42464-96-0(NNMTi)

- 57707-64-9(2-azidoacetonitrile)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 947320-08-3(Methyl 4-isopropylpicolinate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:61861-88-9)3-methyl-5-nitro-1H-Indole

清らかである:99%

はかる:25g

価格 ($):2510.0